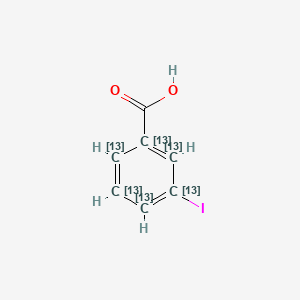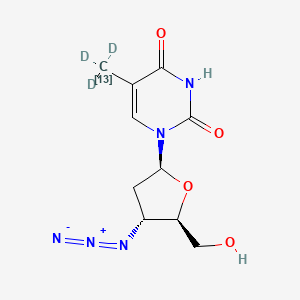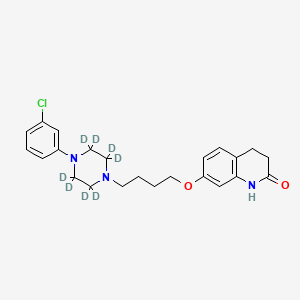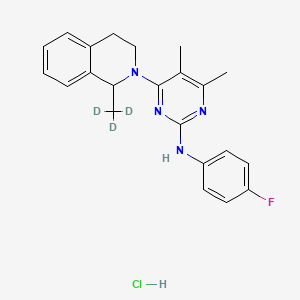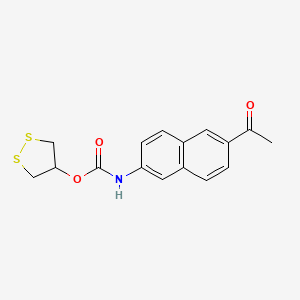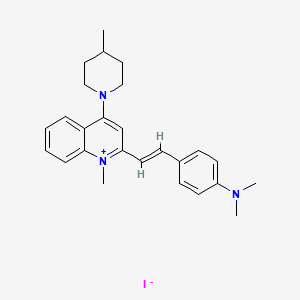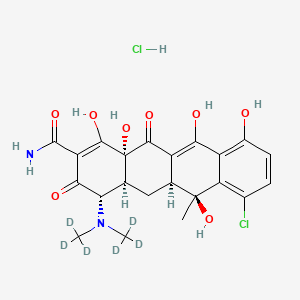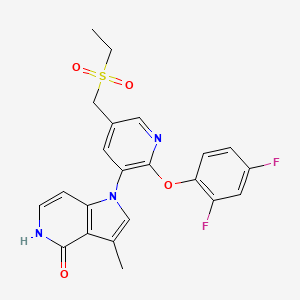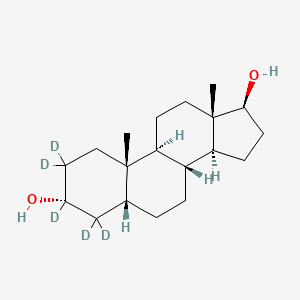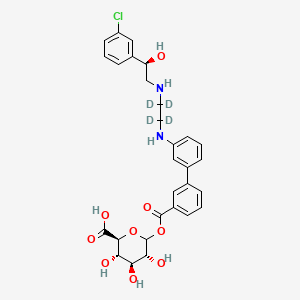![molecular formula C44H54F2N6O12S2Zn B12419669 zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a zinc ion coordinated to a heptenoate ligand This compound is notable for its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a dihydroxyheptenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorophenyl group.
Synthesis of the pyrimidinyl intermediate: The fluorophenyl intermediate is then reacted with other reagents to form the pyrimidinyl group.
Coupling with the dihydroxyheptenoate moiety: The pyrimidinyl intermediate is coupled with a dihydroxyheptenoate precursor under specific conditions to form the final compound.
Coordination with zinc: The final organic ligand is then coordinated with a zinc ion to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyheptenoate moiety.
Reduction: Reduction reactions can occur at the pyrimidinyl group.
Substitution: Substitution reactions can take place at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dihydroxyheptenoate moiety.
Reduction: Reduced forms of the pyrimidinyl group.
Substitution: Substituted derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies. Its unique structure allows for the exploration of various coordination geometries and bonding interactions with metal ions.
Biology
In biological research, the compound’s potential as a zinc ionophore can be investigated. Zinc ionophores are compounds that facilitate the transport of zinc ions across cell membranes, which can have implications in cellular signaling and metabolism.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound can be explored for its potential use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with molecular targets through its various functional groups. The zinc ion can coordinate with biological molecules, influencing their structure and function. The fluorophenyl and pyrimidinyl groups can interact with specific receptors or enzymes, modulating their activity. The dihydroxyheptenoate moiety can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluorophenyl group.
Fluometuron: A herbicide with a trifluoromethylphenyl group.
Flumetramide: A skeletal muscle relaxant with a trifluoromethylphenyl group.
Uniqueness
Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is unique due to its combination of a zinc ion with a complex organic ligand. This combination imparts specific properties that are not found in simpler compounds like trifluorotoluene or fluometuron. The presence of multiple functional groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C44H54F2N6O12S2Zn |
|---|---|
Poids moléculaire |
1026.4 g/mol |
Nom IUPAC |
zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+; |
Clé InChI |
KUQHZGJLQWUFPU-JGMJEEPBSA-L |
SMILES isomérique |
CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2] |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
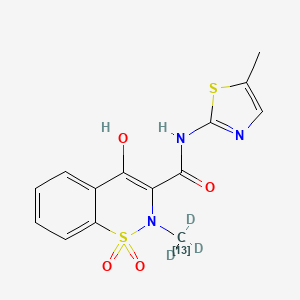
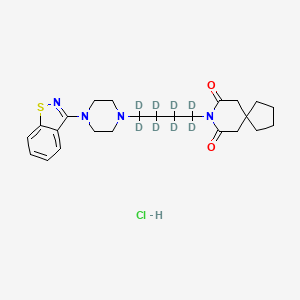
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
